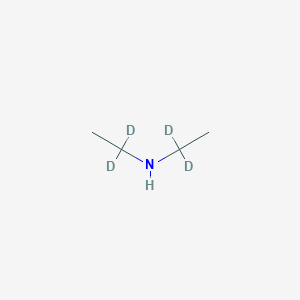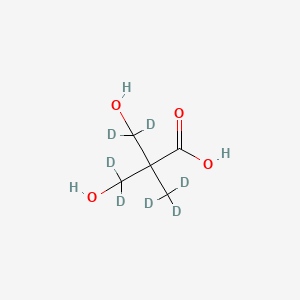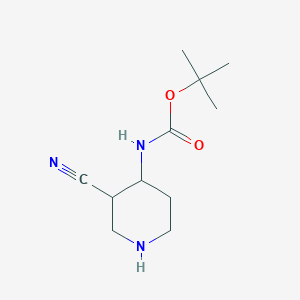
Diethyl-1,1,1',1'-d4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-1,1,1’,1’-d4-amine is a stable isotope-labeled compound, often used in various scientific research applications. It is a derivative of diethylamine, where the hydrogen atoms are replaced with deuterium, making it useful in studies involving isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-1,1,1’,1’-d4-amine typically involves the reaction of diethylamine with deuterated reagents. One common method is the reduction of diethylamine using lithium aluminum deuteride (LiAlD4) in an ether solution. This reaction replaces the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Diethyl-1,1,1’,1’-d4-amine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterated product .
Chemical Reactions Analysis
Types of Reactions
Diethyl-1,1,1’,1’-d4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum deuteride (LiAlD4) is commonly used for reduction.
Substitution: Halogenated compounds like bromoethane can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Alkylated amines.
Scientific Research Applications
Diethyl-1,1,1’,1’-d4-amine is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in mechanistic studies and tracing experiments.
Biology: It is used in metabolic studies to trace the pathways of amine metabolism.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism.
Industry: It is used in the production of deuterated drugs and other specialty chemicals
Mechanism of Action
The mechanism of action of Diethyl-1,1,1’,1’-d4-amine involves its interaction with various molecular targets. In metabolic studies, it acts as a tracer, allowing researchers to follow the metabolic pathways and understand the biochemical processes involved. The deuterium atoms provide a distinct mass difference, making it easier to detect and analyze .
Comparison with Similar Compounds
Similar Compounds
Diethylamine: The non-deuterated form of Diethyl-1,1,1’,1’-d4-amine.
Methyl-1,1,1’,1’-d4-amine: Another deuterated amine with similar applications.
Ethyl-1,1,1’,1’-d4-amine: A structurally similar compound with deuterium labeling.
Uniqueness
Diethyl-1,1,1’,1’-d4-amine is unique due to its stable isotope labeling, which provides distinct advantages in tracing and mechanistic studies. The presence of deuterium atoms allows for precise detection and analysis in various scientific applications .
Properties
Molecular Formula |
C4H11N |
|---|---|
Molecular Weight |
77.16 g/mol |
IUPAC Name |
1,1-dideuterio-N-(1,1-dideuterioethyl)ethanamine |
InChI |
InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i3D2,4D2 |
InChI Key |
HPNMFZURTQLUMO-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(C)NC([2H])([2H])C |
Canonical SMILES |
CCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tetrasodium;[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12303820.png)


![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride](/img/structure/B12303837.png)
![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)


![(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)
